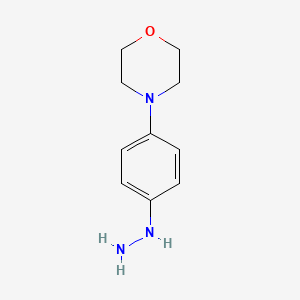![molecular formula C8H16N2 B11768040 5-Methyl-2,5-diazaspiro[3.5]nonane](/img/structure/B11768040.png)
5-Methyl-2,5-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,5-diazaspiro[3.5]nonane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro connection between a diazaspiro nonane ring and a methyl group. The presence of nitrogen atoms in the ring structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,5-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,5-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Methyl-2,5-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methyl-2,5-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The nitrogen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s spirocyclic structure also contributes to its unique reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane: Similar spirocyclic structure but with an oxygen atom in the ring.
2,7-Diazaspiro[3.5]nonane, 7-(Methylsulfonyl)-: Another spirocyclic compound with different substituents.
Uniqueness
5-Methyl-2,5-diazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a methyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
5-methyl-2,5-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C8H16N2/c1-10-5-3-2-4-8(10)6-9-7-8/h9H,2-7H2,1H3 |
InChI Key |
RXTWXIFVTJNDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC12CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)
![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)

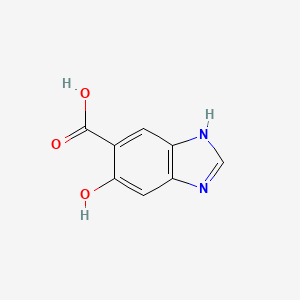
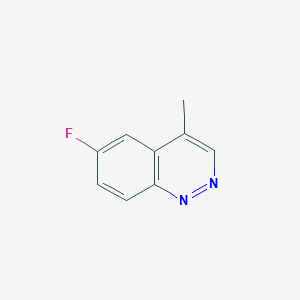
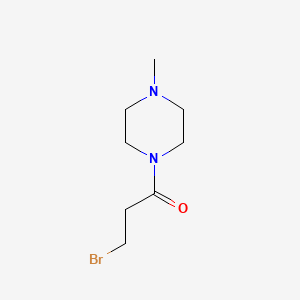

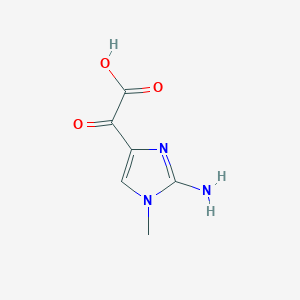
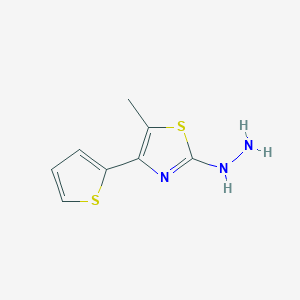
![N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768027.png)


![6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine](/img/structure/B11768047.png)
